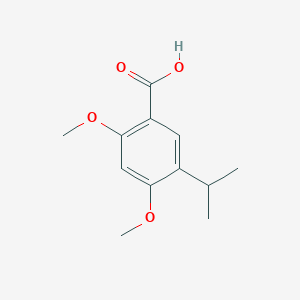

5-Isopropyl-2,4-dimethoxybenzoic acid

Description

Properties

IUPAC Name |

2,4-dimethoxy-5-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-7(2)8-5-9(12(13)14)11(16-4)6-10(8)15-3/h5-7H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZUUAZIRUJIBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696949 | |

| Record name | 2,4-Dimethoxy-5-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888216-48-6 | |

| Record name | 2,4-Dimethoxy-5-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Isopropyl-2,4-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isopropyl-2,4-dimethoxybenzoic acid is a substituted aromatic carboxylic acid. Its molecular framework, featuring a benzoic acid core modified with two methoxy groups and an isopropyl group, provides a unique combination of lipophilicity and hydrogen bonding capability. Understanding the physicochemical properties of this molecule is fundamental for its application in medicinal chemistry and drug development. These properties govern a compound's behavior from synthesis and purification to its formulation and pharmacokinetic profile, ultimately influencing its efficacy and safety.[1][2][3]

This guide offers a comprehensive exploration of the core physicochemical characteristics of this compound. It provides not only the fundamental data but also the underlying scientific principles and detailed, field-proven experimental protocols for their determination. The methodologies described are designed to ensure scientific integrity and reproducibility, making this document a valuable resource for scientists engaged in drug discovery and development.[4][5]

Chemical Identity and Molecular Structure

A precise understanding of the molecule's structure is the foundation for interpreting its chemical and physical behaviors.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₆O₄

-

Molecular Weight: 224.25 g/mol

-

Chemical Structure: (A representative image would be placed here)

The structure consists of a benzene ring substituted with a carboxylic acid group (-COOH) at position 1, two methoxy groups (-OCH₃) at positions 2 and 4, and an isopropyl group (-CH(CH₃)₂) at position 5. The interplay of the electron-donating methoxy groups, the bulky, lipophilic isopropyl group, and the acidic carboxyl group dictates its physicochemical properties.

Core Physicochemical Properties: Data and Significance

The key physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its developability. While experimental data for this compound is not widely published, the following table includes predicted values and data from the closely related 2,4-dimethoxybenzoic acid for reference.

| Property | Predicted/Reference Value | Significance in Drug Development |

| Melting Point (Tfus) | Predicted: >100 °C (Reference: 2,4-dimethoxybenzoic acid: 107-109 °C[6]) | Indicates purity and solid-state stability; influences manufacturing processes like milling and formulation.[7][8] |

| Aqueous Solubility | Predicted: Low (Reference: 2,4-dimethoxybenzoic acid: Slightly soluble[9]) | Crucial for absorption and bioavailability; low solubility can be a major challenge in formulation development.[10][11] |

| Acid Dissociation Constant (pKa) | Predicted: ~4.2 (Reference: 2,4-dimethoxybenzoic acid: 4.36 (Predicted)[9]) | Governs the extent of ionization at physiological pH, which affects solubility, permeability across membranes, and receptor binding.[12][13] |

Melting Point Determination

Theoretical Background

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range.[14] Therefore, melting point determination is a fundamental technique for assessing the purity and identity of a compound.[7][15]

Experimental Protocol: Capillary Method

This protocol describes the determination of the melting point range using a standard melting point apparatus.

Materials & Equipment:

-

This compound (finely powdered)

-

Melting point capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp)

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of the finely powdered sample onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Packing the Sample: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This allows for a more efficient and accurate determination in the subsequent steps.

-

Accurate Determination: Allow the apparatus to cool well below the approximate melting point. Insert a new sample and heat at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the entire sample has completely melted (T₂).

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically sharp (0.5-1.0 °C).

Workflow Diagram: Melting Point Determination

Caption: Experimental workflow for melting point determination.

Aqueous Solubility Determination

Theoretical Background

Aqueous solubility is a critical property that influences a drug's absorption and bioavailability.[5] It is defined as the maximum concentration of a substance that can dissolve in water at a given temperature. The solubility of an ionizable compound like this compound is highly dependent on the pH of the aqueous medium, due to the equilibrium between the neutral (less soluble) and ionized (more soluble) forms.[10]

Experimental Protocol: Gravimetric "Shake-Flask" Method

The shake-flask method is a gold-standard technique for determining equilibrium solubility.

Materials & Equipment:

-

This compound

-

Purified water (or relevant buffer solution)

-

Screw-capped vials

-

Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C or 37 °C)

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

HPLC or UV-Vis Spectrophotometer for concentration analysis

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of the compound to a vial containing a known volume of the solvent (e.g., water). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy against a standard curve). Alternatively, for a gravimetric finish, evaporate the solvent from the pre-weighed vial under vacuum and weigh the remaining solid residue.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Workflow Diagram: Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Acid Dissociation Constant (pKa) Determination

Theoretical Background

The pKa is the negative logarithm of the acid dissociation constant (Ka). For an acidic compound, it represents the pH at which the protonated (neutral) and deprotonated (ionized) forms are present in equal concentrations.[12] The pKa value is a cornerstone of drug development as it dictates the charge state of a molecule in different physiological environments (e.g., stomach pH ~1-3, intestine pH ~6-7.4, blood pH ~7.4), which in turn profoundly affects its solubility, membrane permeability, and binding to its biological target.[13]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and common method for pKa determination.[16][17] It involves monitoring the pH of a solution as a titrant is added incrementally.

Materials & Equipment:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Calibrated pH meter and electrode

-

Automatic titrator or manual burette

-

Magnetic stirrer and stir bar

-

Reaction vessel

Procedure:

-

System Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4.0, 7.0, and 10.0) that bracket the expected pKa.[16]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1-10 mM). Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[16][17]

-

Titration: Place the sample solution in the reaction vessel with a magnetic stir bar. Immerse the pH electrode. If the compound is acidic, titrate with the standardized NaOH solution, adding small, precise increments of the titrant.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[12] This point can be precisely located at the inflection point of the sigmoid curve or by analyzing the first derivative of the titration curve (ΔpH/ΔV vs. V).[13][18]

Workflow Diagram: pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Properties

Spectroscopic analysis is indispensable for confirming the chemical structure and assessing the purity of a compound.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. For this compound, one would expect characteristic signals for the aromatic protons, the isopropyl group (a doublet and a septet), the two distinct methoxy groups, and the acidic proton of the carboxylic acid (typically a broad singlet far downfield).[19]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The spectrum of this compound would be characterized by a very broad O-H stretching band for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretching band (~1700 cm⁻¹), C-O stretching bands for the methoxy and acid groups, and various C-H and aromatic C=C stretching and bending vibrations.

-

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information on electronic transitions within the molecule. Benzoic acid derivatives typically exhibit characteristic absorption peaks corresponding to π→π* transitions of the aromatic ring.[20][21][22] The presence of the methoxy and isopropyl substituents will influence the exact wavelength and intensity of these absorptions. The UV spectrum is also pH-dependent due to the ionization of the carboxylic acid group, a property that can be leveraged for pKa determination.[17][23]

Conclusion

The physicochemical properties of this compound—including its melting point, solubility, and pKa—are critical parameters that dictate its behavior in both chemical and biological systems. Accurate determination of these properties through robust, validated protocols is a non-negotiable step in the drug discovery and development pipeline. The experimental workflows and theoretical insights provided in this guide serve as a foundational resource for researchers, enabling informed decision-making in lead optimization, formulation design, and preclinical evaluation. A thorough characterization of these fundamental properties is essential for advancing promising molecules from the laboratory to clinical applications.

References

- Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541-553. (Link not available)

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

BioPharmaSpec. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]

-

Jadhav, S. A., et al. (2015). Importance of Physicochemical Properties In Drug Discovery. World Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 395-411. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. Retrieved from [Link]

-

Avdeef, A., et al. (2009). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Wisdomlib. (2025, July 31). Physicochemical properties of drug: Significance and symbolism. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

University of Technology. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Melting point determination. Retrieved from [Link]

-

UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

-

ScienceDirect. (2021, June 11). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Retrieved from [Link]

-

Quora. (2017, June 24). How can you determine the solubility of organic compounds? Retrieved from [Link]

-

LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental UV spectra of benzoic acid derivatives. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). The ultraviolet transitions of benzoic acid. 1. Interpretation of the singlet absorption spectrum. Retrieved from [Link]

-

ACS Publications. (n.d.). The Absorption Spectra of Benzoic Acid and Esters. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

-

Bibliomed. (2013, April 16). EXPERIMENTAL AND PREDICTED SOLUBILITIES OF 3,4- DIMETHOXYBENZOIC ACID IN SELECT ORGANIC SOLVENTS OF VARYING POLARITY AND HYDROGE. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.

-

NIST WebBook. (n.d.). Benzoic acid, 2,4-dimethoxy-, methyl ester. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethoxybenzoic acid. Retrieved from [Link]

-

ChemBK. (2024, April 9). Methyl 4-isopropyl-3,5-dimethoxybenzoate. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethoxybenzoic acid. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2,4-dimethoxy- (CAS 91-52-1). Retrieved from [Link]

-

NIST WebBook. (n.d.). 2,5-Dimethoxybenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and predicted solubilities of 3,4-dimethoxybenzoic acid in select organic solvents of varying polarity and hydrogen-bonding character. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 3,4,5-trimethoxy-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 2,4-dimethoxy-. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of gefitinib.

-

NIST WebBook. (n.d.). Benzoic acid, 3,4-dimethoxy-. Retrieved from [Link]

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 3. fiveable.me [fiveable.me]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. Physicochemical properties of drug: Significance and symbolism [wisdomlib.org]

- 6. 2,4-Dimethoxybenzoic acid | 91-52-1 [chemicalbook.com]

- 7. westlab.com [westlab.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. 2,4-Dimethoxybenzoic acid CAS#: 91-52-1 [m.chemicalbook.com]

- 10. quora.com [quora.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. scispace.com [scispace.com]

- 19. UCL Discovery - Down for Maintenance [discovery.ucl.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

A Technical Guide to the Spectroscopic Characterization of 5-Isopropyl-2,4-dimethoxybenzoic Acid

For distribution to: Researchers, scientists, and drug development professionals

Abstract

Introduction: The Rationale for Spectroscopic Analysis

5-Isopropyl-2,4-dimethoxybenzoic acid is a substituted aromatic carboxylic acid. The unique arrangement of its functional groups—a carboxylic acid, two methoxy groups, and an isopropyl group on a benzene ring—gives rise to a distinct set of physicochemical properties that are of interest in medicinal chemistry and materials science. Accurate structural confirmation and the determination of purity are paramount for any downstream application, necessitating a multi-faceted spectroscopic approach.

This guide will systematically explore the expected spectroscopic signatures of this compound. By understanding the predicted data in the context of established principles and in comparison to a known analogue, researchers can confidently identify and characterize this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is anticipated to be rich in information, with distinct signals for each type of proton. The chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing carboxylic acid group, as well as the anisotropic effects of the benzene ring.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | > 11.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and often appears as a broad singlet. |

| Aromatic (H-6) | ~7.8 | Singlet | 1H | This proton is ortho to the electron-withdrawing carboxylic acid and is expected to be the most downfield of the aromatic protons. |

| Aromatic (H-3) | ~6.5 | Singlet | 1H | This proton is situated between two electron-donating methoxy groups and is expected to be significantly upfield. |

| Methoxy (-OCH₃) at C-2 | ~3.9 | Singlet | 3H | The methoxy group at the C-2 position is deshielded by the adjacent carboxylic acid. |

| Methoxy (-OCH₃) at C-4 | ~3.8 | Singlet | 3H | This methoxy group is further from the carboxylic acid and should be slightly upfield compared to the C-2 methoxy. |

| Isopropyl Methine (-CH) | ~3.3 | Septet | 1H | The methine proton is coupled to the six equivalent methyl protons, resulting in a septet. |

| Isopropyl Methyl (-CH₃) | ~1.2 | Doublet | 6H | The six methyl protons are equivalent and are coupled to the single methine proton, resulting in a doublet. |

Experimental Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shift of the acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: A range of -2 to 14 ppm is typically sufficient.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Diagram 1: ¹H NMR Acquisition Workflow

Caption: Workflow for acquiring a ¹H NMR spectrum.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide complementary information, showing a distinct signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| Carboxylic Acid (C=O) | ~170 | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| Aromatic (C-2) | ~162 | This carbon is attached to a methoxy group and is deshielded. |

| Aromatic (C-4) | ~160 | Also attached to a methoxy group, this carbon will be in a similar downfield region. |

| Aromatic (C-5) | ~140 | The carbon bearing the isopropyl group. |

| Aromatic (C-1) | ~115 | The carbon attached to the carboxylic acid group. |

| Aromatic (C-6) | ~110 | This carbon is ortho to the carboxylic acid. |

| Aromatic (C-3) | ~98 | This carbon is shielded by two ortho methoxy groups. |

| Methoxy (-OCH₃) at C-2 | ~56.5 | Typical chemical shift for an aromatic methoxy carbon. |

| Methoxy (-OCH₃) at C-4 | ~55.5 | Slightly upfield compared to the C-2 methoxy. |

| Isopropyl Methine (-CH) | ~26 | The methine carbon of the isopropyl group. |

| Isopropyl Methyl (-CH₃) | ~24 | The two equivalent methyl carbons of the isopropyl group. |

Experimental Protocol for ¹³C NMR Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A high-field NMR spectrometer is recommended.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: A range of 0 to 200 ppm is generally appropriate.

-

-

Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction.

Comparative Analysis with 2,4-dimethoxybenzoic acid

Public databases provide experimental NMR data for 2,4-dimethoxybenzoic acid.[1][2] By comparing our predictions for the 5-isopropyl derivative to this data, we can gain confidence in our assignments. The key differences will be the presence of the isopropyl signals and the splitting pattern of the aromatic protons. In 2,4-dimethoxybenzoic acid, the aromatic region will show a more complex splitting pattern due to J-coupling between adjacent protons, whereas in the 5-isopropyl analogue, the two aromatic protons are singlets due to the lack of adjacent proton neighbors.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration |

| O-H (Carboxylic Acid) | 3300-2500 | Broad | Stretching |

| C-H (Aromatic) | 3100-3000 | Medium | Stretching |

| C-H (Aliphatic) | 2970-2850 | Medium-Strong | Stretching |

| C=O (Carboxylic Acid) | 1700-1680 | Strong | Stretching |

| C=C (Aromatic) | 1600-1450 | Medium | Stretching |

| C-O (Aryl Ether) | 1250-1200 | Strong | Asymmetric Stretching |

| C-O (Aryl Ether) | 1050-1000 | Strong | Symmetric Stretching |

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Background Scan: Collect a background spectrum of the clean ATR crystal.

-

Sample Scan: Collect the spectrum of the sample.

-

Number of Scans: 32-64 scans are typically sufficient.

-

Resolution: 4 cm⁻¹.

-

-

Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Diagram 2: IR Spectroscopy (ATR) Workflow

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This allows for the determination of the molecular weight and can offer structural clues based on the fragmentation pattern.

Predicted Mass Spectrum of this compound:

-

Molecular Ion (M⁺): The molecular weight of C₁₂H₁₆O₄ is 224.25 g/mol . Therefore, the molecular ion peak is expected at m/z = 224.

-

Key Fragmentation Pathways:

-

Loss of a methyl group (-CH₃): A peak at m/z = 209, resulting from the loss of a methyl radical from one of the methoxy groups or the isopropyl group.

-

Loss of a methoxy group (-OCH₃): A peak at m/z = 193.

-

Loss of the carboxylic acid group (-COOH): A peak at m/z = 179.

-

McLafferty Rearrangement: While less likely for the carboxylic acid itself, fragmentation of the aromatic ring and its substituents will lead to a complex pattern of lower mass ions.

-

Experimental Protocol for Mass Spectrometry (Electron Ionization):

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for creating fragment ions.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their m/z ratio.

-

Detection: An electron multiplier detects the ions.

Diagram 3: Mass Spectrometry Workflow

Caption: A simplified workflow for mass spectrometry.

Conclusion: A Unified Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound requires the integration of data from multiple techniques. ¹H and ¹³C NMR provide the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides fragmentation information. By combining these predicted and comparative data, researchers can achieve a high level of confidence in the structure and purity of this compound, which is essential for its use in research and development. This guide provides a foundational framework for the successful spectroscopic characterization of this compound and related molecules.

References

-

PubChem. (n.d.). 2,4-Dimethoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Isopropyl-2,4-dimethoxybenzoic Acid: Synthesis, Characterization, and Research Applications

This technical guide provides a comprehensive overview of 5-Isopropyl-2,4-dimethoxybenzoic acid, a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. As this compound is not readily commercially available, this guide focuses on a reliable synthetic route, predicted physicochemical properties, and expected spectroscopic data to support its synthesis and characterization by researchers and drug development professionals.

Introduction and Rationale

Substituted benzoic acids are a cornerstone in the development of novel pharmaceuticals and functional materials. The specific substitution pattern of an isopropyl group at the 5-position and two methoxy groups at the 2- and 4-positions of the benzene ring in this compound suggests unique electronic and steric properties. The electron-donating methoxy groups can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring, while the bulky isopropyl group can impact molecular interactions and solubility. Although not a widely cataloged compound, its structural motifs are present in various biologically active molecules, making it a compound of interest for synthetic and medicinal chemists.

This guide addresses the critical information gap for researchers interested in this molecule by proposing a robust synthetic pathway and predicting its key identifiers and properties based on established chemical principles and data from analogous structures.

Proposed Synthesis of this compound

The most direct and logical synthetic route to this compound is the oxidation of its corresponding aldehyde, 5-isopropyl-2,4-dimethoxybenzaldehyde. This precursor is accessible through the Friedel-Crafts alkylation of 1,3-dimethoxybenzene. The oxidation of an aromatic aldehyde to a carboxylic acid is a high-yielding and well-established transformation in organic synthesis.[1][2][3]

Synthesis of the Precursor: 5-Isopropyl-2,4-dimethoxybenzaldehyde

The synthesis of the aldehyde precursor involves the introduction of an isopropyl group onto the electron-rich 2,4-dimethoxybenzene ring, followed by formylation.[4]

-

Step 1: Friedel-Crafts Alkylation of 1,3-Dimethoxybenzene. 1,3-Dimethoxybenzene (2,4-dimethoxybenzene) can be alkylated with an isopropyl halide (e.g., 2-bromopropane or 2-chloropropane) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to introduce the isopropyl group at the 5-position. The electron-donating methoxy groups activate the aromatic ring, facilitating electrophilic substitution.

-

Step 2: Formylation of 4-Isopropyl-1,3-dimethoxybenzene. The resulting 4-isopropyl-1,3-dimethoxybenzene can then be formylated to introduce the aldehyde group. Common formylation methods include the Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) or the Gattermann reaction (using hydrogen cyanide and a Lewis acid).

Oxidation of 5-Isopropyl-2,4-dimethoxybenzaldehyde to this compound

Several reliable methods can be employed for the oxidation of the aldehyde to the carboxylic acid. The Pinnick oxidation is a highly efficient and mild method, known for its tolerance of various functional groups.[5] Alternatively, potassium permanganate (KMnO₄) provides a strong and effective, albeit less mild, oxidizing agent.[6]

This protocol is recommended for its high yield and mild reaction conditions, which are less likely to affect the methoxy and isopropyl groups.

Materials:

-

5-Isopropyl-2,4-dimethoxybenzaldehyde

-

Sodium chlorite (NaClO₂)

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

2-Methyl-2-butene (as a scavenger for the hypochlorite byproduct)

-

tert-Butanol

-

Water

-

Diethyl ether or Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-Isopropyl-2,4-dimethoxybenzaldehyde in a 2:1 mixture of tert-butanol and water.

-

Add 2-methyl-2-butene (approximately 1.5 equivalents) to the solution.

-

In a separate beaker, prepare a solution of sodium chlorite (approximately 1.5 equivalents) and sodium dihydrogen phosphate (approximately 1.5 equivalents) in water.

-

Slowly add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate to the stirred solution of the aldehyde at room temperature. The reaction is exothermic, and a cooling bath may be necessary to maintain the temperature below 35 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting aldehyde.

-

Quench the reaction by adding water and then extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution to extract the benzoic acid as its sodium salt.

-

Separate the aqueous layer containing the sodium benzoate and acidify it to a pH of approximately 2 with 1 M HCl. The this compound will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Identifiers and Physicochemical Properties

As this compound is not a cataloged compound, a CAS number is not available. However, based on its molecular structure, we can predict its key identifiers and physicochemical properties.

| Identifier/Property | Predicted Value |

| Molecular Formula | C₁₂H₁₆O₄ |

| Molecular Weight | 224.25 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C12H16O4/c1-7(2)8-5-10(15-3)9(6-11(8)16-4)12(13)14/h5-7H,1-4H3,(H,13,14) |

| InChIKey | (Predicted) |

| SMILES | CC(C)c1cc(c(cc1OC)C(=O)O)OC |

| Appearance | White to off-white crystalline solid (Predicted) |

| Melting Point (°C) | 130-150 (Estimated range based on isomers) |

| Boiling Point (°C) | > 300 (Predicted) |

| Solubility | Sparingly soluble in water, soluble in methanol, ethanol, acetone, and ethyl acetate (Predicted)[7] |

| pKa | ~4.0 - 4.5 (Estimated based on substituted benzoic acids) |

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques. The following are the expected key features in each spectrum.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet for the carboxylic acid proton (COOH) at δ 10-13 ppm.

-

Two singlets for the aromatic protons, one for the proton at the 6-position and one for the proton at the 3-position. Their chemical shifts will be influenced by the surrounding substituents.

-

Two singlets for the methoxy group protons (OCH₃) at δ 3.8-4.0 ppm.

-

A septet for the methine proton (CH) of the isopropyl group at δ 3.0-3.5 ppm.

-

A doublet for the six methyl protons (CH₃) of the isopropyl group at δ 1.2-1.4 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A signal for the carboxylic acid carbon (COOH) at δ 165-175 ppm.

-

Signals for the six aromatic carbons, with the carbons attached to the oxygen atoms (C2 and C4) appearing at higher chemical shifts (downfield).

-

Signals for the two methoxy carbons (OCH₃) at δ 55-60 ppm.

-

A signal for the methine carbon (CH) of the isopropyl group.

-

A signal for the methyl carbons (CH₃) of the isopropyl group.

-

-

IR (Infrared) Spectroscopy:

-

A broad O-H stretch from the carboxylic acid dimer at 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid at 1680-1710 cm⁻¹.

-

C-O stretching bands for the methoxy groups and the carboxylic acid.

-

Aromatic C-H and C=C stretching vibrations.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) at m/z = 224.25.

-

Characteristic fragmentation patterns, including the loss of a methyl group (-15), a methoxy group (-31), a carboxyl group (-45), and the isopropyl group (-43).

-

Potential Applications and Future Directions

This compound, as a novel substituted benzoic acid, holds potential in several areas of research:

-

Drug Discovery: It can serve as a scaffold or intermediate for the synthesis of more complex molecules with potential biological activities. The specific substitution pattern may lead to compounds with unique binding affinities to biological targets.

-

Materials Science: Benzoic acid derivatives are used in the synthesis of liquid crystals, polymers, and other functional materials. The properties of this compound could be explored for the development of new materials with tailored characteristics.

-

Agrochemicals: The structural motifs present in this molecule are also found in some herbicides and pesticides. It could be a starting point for the development of new agrochemicals.

Further research should focus on the experimental validation of the proposed synthesis and a thorough characterization of the compound's physicochemical and biological properties. Investigating its crystal structure and exploring its reactivity in various organic transformations will provide a deeper understanding of its potential applications.

References

-

Chemistry LibreTexts. (2023, January 22). Oxidation of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, June 25). Mechanism for reaction of Tollens' reagent with aldehydes. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Retrieved from [Link]

-

NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]

-

UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

-

SynArchive. (n.d.). Pinnick-Lindgren Oxidation. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 2,5-dimethoxy benzaldehyde.

-

ACS Publications. (2023, July 11). Machine Learning Determination of New Hammett's Constants for meta- and para-Substituted Benzoic Acid Derivatives Employing Quantum Chemical Atomic Charge Methods. The Journal of Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Tollens' reagent. Retrieved from [Link]

-

GeeksforGeeks. (2023, June 20). Oxidation of Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Oxidation of Aldehydes and Ketones - GeeksforGeeks [geeksforgeeks.org]

- 4. 5-Isopropyl-2,4-dimethoxybenzaldehyde () for sale [vulcanchem.com]

- 5. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Benzoic acid - Wikipedia [en.wikipedia.org]

solubility of 5-Isopropyl-2,4-dimethoxybenzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 5-Isopropyl-2,4-dimethoxybenzoic Acid in Organic Solvents

Authored by: [Senior Application Scientist]

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's physicochemical properties, a theoretical framework for predicting its solubility in various organic solvents, and a practical, step-by-step protocol for empirical solubility determination. By integrating theoretical principles with actionable experimental design, this guide serves as a critical resource for formulation development, process chemistry, and analytical method development involving this compound.

Introduction: Understanding the Molecule

This compound is a polysubstituted aromatic carboxylic acid. Its molecular structure, featuring a combination of lipophilic (isopropyl group, aromatic ring) and polar (carboxylic acid, methoxy groups) moieties, results in a nuanced solubility profile that is highly dependent on the choice of solvent. A thorough understanding of its physicochemical properties is the first step in predicting and manipulating its solubility for research and development applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H16O4 | PubChem |

| Molecular Weight | 224.25 g/mol | PubChem |

| XLogP3 | 2.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| pKa (Predicted) | 3.55 (Strongest Acidic) | PubChem |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

The XLogP3 value of 2.6 suggests a moderate lipophilicity, indicating that the compound will likely exhibit preferential solubility in organic solvents over aqueous media. The presence of a single hydrogen bond donor (the carboxylic acid proton) and four hydrogen bond acceptors (the oxygen atoms in the carboxylic acid and methoxy groups) highlights the molecule's capacity to engage in hydrogen bonding, a key interaction in determining solubility in protic solvents. The acidic nature of the carboxylic acid group (predicted pKa ~3.55) is a critical factor, as it allows for significant solubility modulation in the presence of bases through salt formation.

Theoretical Framework for Solvent Selection

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. A more nuanced approach involves considering the specific intermolecular forces at play between the solute (this compound) and the solvent.

Solvent Polarity and Intermolecular Interactions

Organic solvents can be broadly categorized based on their polarity and their ability to participate in hydrogen bonding:

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through van der Waals forces. The lipophilic isopropyl group and the aromatic ring of the solute will favor interaction with these solvents. However, the polar carboxylic acid and methoxy groups will be poorly solvated, likely leading to low overall solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess a dipole moment but lack O-H or N-H bonds, preventing them from donating hydrogen bonds. They can, however, act as hydrogen bond acceptors. Solvents like acetone can interact favorably with the polar groups of the solute, leading to potentially moderate to good solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can both donate and accept hydrogen bonds. They are particularly effective at solvating the carboxylic acid group through hydrogen bonding. Consequently, short-chain alcohols are often excellent solvents for compounds like this compound.

Logical Flow for Solvent Selection

The selection of an appropriate solvent should be a systematic process. The following diagram illustrates a logical workflow for screening and selecting solvents based on the structural features of the target molecule.

Caption: Logical workflow for solvent selection based on solute functional groups.

Experimental Determination of Solubility

While theoretical predictions are valuable for initial screening, empirical determination is essential for obtaining accurate solubility data. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid solute in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. Once equilibrium is established, the saturated solution is filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

Detailed Experimental Protocol

Objective: To determine the solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., Methanol, HPLC grade)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Stock Standards:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.1, 0.05, 0.01, 0.005, 0.001 mg/mL).

-

-

HPLC Method Development:

-

Develop a suitable HPLC method to quantify the analyte. A reverse-phase C18 column is a good starting point. The mobile phase could be a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to ensure the carboxylic acid is protonated.

-

Determine a suitable detection wavelength based on the UV absorbance spectrum of the compound.

-

Inject the calibration standards and construct a calibration curve by plotting peak area versus concentration. Ensure the curve has an R² value > 0.99.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a series of vials (perform in triplicate for statistical validity). "Excess" means enough solid remains undissolved at equilibrium.

-

Add a known volume of the solvent to each vial.

-

Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a predetermined time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary kinetic study can determine the minimum time required.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into an HPLC vial. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered sample with the solvent as necessary to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

-

Calculation:

-

Calculate the solubility using the following formula:

-

Solubility (mg/mL) = (Concentration from HPLC) x (Dilution Factor)

-

-

Experimental Workflow Diagram

The following diagram outlines the key steps in the shake-flask solubility determination protocol.

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness and accuracy of the generated solubility data, the experimental protocol must incorporate self-validating checks:

-

Confirmation of Equilibrium: To confirm that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24h, 48h, 72h). The solubility value should be constant across the later time points.

-

Solid-State Analysis: The solid material remaining after the experiment should be analyzed (e.g., by DSC or XRPD) to ensure that the solute has not undergone a phase transition or formed a solvate, which would affect the solubility measurement.

-

Mass Balance: For highly precise work, the amount of dissolved and undissolved solid can be quantified to ensure mass balance is achieved.

Conclusion

The is a critical parameter governed by a balance of its lipophilic and polar characteristics. While its moderate lipophilicity and hydrogen bonding capabilities suggest good solubility in polar organic solvents, particularly protic ones like methanol and ethanol, empirical verification is paramount. The detailed shake-flask protocol provided in this guide offers a robust and reliable framework for generating high-quality, defensible solubility data. By combining a sound theoretical understanding with rigorous experimental practice, researchers can effectively characterize and control the solubility of this compound, facilitating its successful application in drug development and chemical synthesis.

References

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

An In-depth Technical Guide to the Potential Biological Activity of 5-Isopropyl-2,4-dimethoxybenzoic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Unveiling the Therapeutic Potential of a Novel Benzoic Acid Derivative

The landscape of drug discovery is in a perpetual state of evolution, driven by the exploration of novel chemical entities that hold the promise of addressing unmet medical needs. Benzoic acid and its derivatives have long been recognized for their diverse biological activities, serving as a versatile scaffold in medicinal chemistry.[1][2] This technical guide focuses on a specific, lesser-explored derivative: 5-Isopropyl-2,4-dimethoxybenzoic acid . While direct empirical data on this molecule is nascent, its structural motifs—a benzoic acid core, two methoxy groups, and an isopropyl substituent—suggest a compelling potential for significant biological activity.

This document will provide a comprehensive analysis of the theoretical underpinnings of its potential efficacy, drawing parallels from structurally analogous compounds. We will delve into hypothesized mechanisms of action and present detailed, field-proven experimental protocols to systematically investigate its antimicrobial, anti-inflammatory, and cytotoxic properties. The insights and methodologies detailed herein are designed to empower researchers to unlock the therapeutic promise of this intriguing molecule.

Physicochemical Properties and Synthetic Strategy

A thorough understanding of a compound's physicochemical properties is fundamental to any investigation into its biological activity. For this compound, we can infer key properties from its constituent parts.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C13H18O4 | Based on its chemical structure. |

| Molecular Weight | 238.28 g/mol | Calculated from the molecular formula. |

| Lipophilicity (LogP) | Moderately Lipophilic | The isopropyl and methoxy groups increase lipophilicity, potentially enhancing membrane permeability. |

| Acidity (pKa) | ~4-5 | The carboxylic acid group is the primary acidic functional group. |

| Solubility | Soluble in organic solvents; sparingly soluble in water. | Typical for benzoic acid derivatives with significant nonpolar character. |

Proposed Synthetic Pathway:

The synthesis of this compound can be approached through a multi-step process, likely commencing with a commercially available precursor such as 2,4-dimethoxybenzoic acid. A plausible synthetic route would involve a Friedel-Crafts alkylation to introduce the isopropyl group at the 5-position.

Caption: A proposed synthetic workflow for this compound.

Hypothesized Biological Activities and Mechanistic Insights

Based on the known bioactivities of related benzoic acid derivatives, we can postulate several promising avenues for investigation for this compound.

Antimicrobial and Antifungal Activity

Benzoic acid and its derivatives are well-established antimicrobial agents, often utilized as preservatives.[2] Their mechanism of action is generally attributed to the disruption of microbial cell homeostasis.[2] The lipophilic nature of the molecule allows it to penetrate the cell membrane, and once in the more alkaline cytoplasm, the carboxylic acid dissociates, releasing a proton and acidifying the cell's interior. This can inhibit key metabolic processes. The presence of methoxy and isopropyl groups may enhance its ability to traverse the microbial cell wall and membrane.[3]

Hypothesized Mechanism: The antimicrobial action of phenolic compounds can be linked to the presence of hydroxyl or methoxyl groups.[3] The inhibitory effect against bacteria is also related to the number, type, and position of substituents on the benzene ring.[3]

Caption: Postulated mechanism of antimicrobial action.

Anti-inflammatory Potential

Several methoxybenzoic acid derivatives have demonstrated anti-inflammatory properties. For instance, 2-hydroxy-4-methoxy benzoic acid has been shown to attenuate hepatotoxicity by reducing inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4] The anti-inflammatory effects of such compounds are often linked to their antioxidant capabilities and their ability to modulate inflammatory signaling pathways.

Hypothesized Mechanism: The anti-inflammatory activity could be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or by interfering with transcription factors such as NF-κB, which play a central role in the inflammatory response.

Cytotoxic and Anticancer Effects

There is growing evidence that some benzoic acid derivatives can retard cancer cell growth.[5] One of the proposed mechanisms is the inhibition of histone deacetylases (HDACs).[5] HDAC inhibitors are a class of anticancer agents that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells. Additionally, some benzoic acid esters have been shown to selectively target tumor cell mitochondria, leading to apoptosis.[6]

Hypothesized Mechanism: The cytotoxic effects of this compound could be multifaceted, potentially involving HDAC inhibition, induction of oxidative stress within cancer cells, and disruption of mitochondrial function.

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities, a series of well-defined in vitro assays are recommended.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of this compound against a panel of clinically relevant bacteria and fungi.

Materials:

-

Test compound: this compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Broth (for bacteria)

-

RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in the appropriate growth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strains.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible microbial growth.

-

MBC/MFC Determination: Subculture from the wells with no visible growth onto agar plates to determine the lowest concentration that kills 99.9% of the initial inoculum.

In Vitro Anti-inflammatory Assays

Objective: To assess the anti-inflammatory properties of the compound by measuring its effect on inflammatory mediators in a cell-based model.

Materials:

-

Cell line (e.g., RAW 264.7 murine macrophages)

-

Lipopolysaccharide (LPS)

-

Griess Reagent (for nitric oxide measurement)

-

ELISA kits for TNF-α and IL-6

-

MTT assay kit (for cytotoxicity)

Procedure:

-

Cell Culture and Treatment: Culture the macrophage cells and treat them with various concentrations of the test compound, followed by stimulation with LPS.

-

Nitric Oxide (NO) Assay: Measure the accumulation of nitrite in the cell culture supernatants using the Griess reagent as an indicator of NO production.

-

Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the culture supernatants using specific ELISA kits.

-

Cell Viability Assay: Perform an MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

In Vitro Cytotoxicity and Anticancer Assays

Objective: To evaluate the cytotoxic potential of the compound against various cancer cell lines.

Materials:

-

A panel of human cancer cell lines (e.g., HeLa, HCT-116, MCF-7)[5]

-

Normal human cell line (for selectivity assessment)

-

MTT or SRB assay kits

-

Caspase-3 activity assay kit

-

HDAC inhibitor screening kit

Procedure:

-

Cytotoxicity Screening: Treat the cancer and normal cell lines with a range of concentrations of the test compound for 48-72 hours and determine the IC50 values using an MTT or SRB assay.[7]

-

Apoptosis Induction: Measure the activity of caspase-3, a key executioner caspase in apoptosis, in treated cancer cells.

-

HDAC Inhibition Assay: Assess the ability of the compound to inhibit HDAC activity using a commercially available kit.

Concluding Remarks and Future Directions

While the biological activity of this compound is yet to be extensively characterized, its structural features provide a strong rationale for investigating its potential as an antimicrobial, anti-inflammatory, and anticancer agent. The experimental workflows detailed in this guide offer a robust framework for a systematic evaluation of its therapeutic promise.

Future research should focus on a comprehensive screening against a broad panel of microbial strains and cancer cell lines. Promising results from these in vitro studies would warrant further investigation into the precise molecular mechanisms of action and subsequent evaluation in preclinical animal models to assess in vivo efficacy and safety. The exploration of this and other novel benzoic acid derivatives holds the potential to yield new therapeutic leads for a range of diseases.

References

- CoLab. (n.d.). Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity.

- Nowak, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC - NIH.

- Kumar, R., et al. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Thieme.

- Park, E., et al. (2001). ANTIMICROBIAL ACTIVITY OF PHENOL AND BENZOIC ACID DERIVATIVES. International Biodeterioration & Biodegradation.

- MedchemExpress.com. (n.d.). p-Anisic acid (4-Methoxybenzoic acid) | Antibacterial Drug.

- ResearchGate. (n.d.). Antimicrobial activity of phenol and benzoic acid derivatives | Request PDF.

- PubChem. (n.d.). 2-Methoxybenzoic acid.

- Al-Ghamdi, S. A., et al. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. PubMed.

- Anantharaju, P. G., et al. (n.d.). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC - NIH.

- S. M., et al. (n.d.). Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis. PubMed.

- Rekka, E. A., et al. (n.d.). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. MDPI.

- Ferreira, J., et al. (2020). Novel Benzoate-Lipophilic Cations Selectively Induce Cell Death in Human Colorectal Cancer Cell Lines. PubMed.

- PubChem. (n.d.). 4-Isopropylbenzoic Acid.

- Biblioteca IQS. (n.d.). Process development of 4-isopropyl-3,5-dimethoxybenzoic acid, the first intermediate of Tapinarof.

- PubChem. (n.d.). 2,4-Dimethoxybenzoic acid.

- ChemBK. (2024). Methyl 4-isopropyl-3,5-dimethoxybenzoate.

- Öztürkel Kabaş, H., & S, M. (2024). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. DergiPark.

- Schwalbe, C. H., & Lowe, P. R. (2004). 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid. PubMed.

- ResearchGate. (2024). (PDF) THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES.

- BenchChem. (n.d.). A Comparative Guide to the Biological Efficacy of Methyl 3-hydroxy-4,5-dimethoxybenzoate and its Parent Compound, 3-hydroxy.

- PrepChem.com. (n.d.). Synthesis of 2,4-dimethoxy-5-chlorosulphonyl benzoic acid.

- Google Patents. (n.d.). CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.

- ResearchGate. (n.d.). Synthesis, growth, supramolecularity and antibacterial efficacy of 3,4-dimethoxybenzoic acid single crystals | Request PDF.

- BenchChem. (n.d.). Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid.

- PubChem. (n.d.). 2,5-Dimethoxybenzoic acid.

- ChemicalBook. (n.d.). 2,4-Dimethoxybenzoic acid.

- Sigma-Aldrich. (n.d.). 2,4-Dimethoxybenzoic acid 98 91-52-1.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel benzoate-lipophilic cations selectively induce cell death in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

An In-Depth Technical Guide to 5-Isopropyl-2,4-dimethoxybenzoic Acid as a Natural Product Intermediate

Foreword: Navigating the Landscape of Scarcely Documented Intermediates

In the realm of natural product synthesis, researchers often encounter well-trodden paths involving common intermediates. However, the exploration of novel synthetic routes and the pursuit of complex molecular architectures frequently lead us to less-documented, yet potentially pivotal, building blocks. This guide is dedicated to one such molecule: 5-Isopropyl-2,4-dimethoxybenzoic acid . While not a ubiquitous intermediate in the current literature, its structural motifs are present in a variety of bioactive natural products, making it a compound of significant interest for synthetic chemists and drug development professionals.

This document serves as a comprehensive technical guide, providing a proposed synthetic pathway, expected analytical characterization, and a discussion of its potential applications in the synthesis of complex natural products. As direct literature on this specific intermediate is sparse, this guide leverages established principles of organic synthesis and data from closely related analogues to provide a robust and scientifically grounded resource.

Introduction: The Strategic Significance of Polysubstituted Benzoic Acids

Polysubstituted benzoic acids are a cornerstone of organic synthesis, providing a versatile scaffold for the construction of a wide array of complex molecules, including pharmaceuticals and agrochemicals. The specific substitution pattern of this compound, featuring two electron-donating methoxy groups and a sterically demanding isopropyl group, presents both unique synthetic challenges and opportunities. The methoxy groups activate the aromatic ring towards electrophilic substitution and can be key pharmacophoric elements or synthetic handles for further transformations, such as demethylation to reveal reactive phenol moieties. The isopropyl group can influence the molecule's lipophilicity and steric profile, which are critical determinants of biological activity.

Proposed Synthesis of this compound

The most logical and convergent approach to the synthesis of this compound is through the direct electrophilic substitution of the readily available 2,4-dimethoxybenzoic acid. A Friedel-Crafts alkylation is the reaction of choice for introducing the isopropyl group.

Retrosynthetic Analysis

A retrosynthetic analysis points to 2,4-dimethoxybenzoic acid as the logical starting material. The key transformation is the introduction of the isopropyl group at the C5 position.

Caption: Retrosynthetic approach for this compound.

Detailed Experimental Protocol: Friedel-Crafts Alkylation of 2,4-Dimethoxybenzoic Acid

This protocol is based on established procedures for the Friedel-Crafts alkylation of activated aromatic systems.[1][2]

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4-Dimethoxybenzoic acid | 182.17 | 10.0 g | 0.055 |

| 2-Propanol | 60.10 | 10.0 mL | 0.131 |

| Concentrated Sulfuric Acid | 98.08 | 20.0 mL | - |

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 2,4-dimethoxybenzoic acid (10.0 g, 0.055 mol).

-

Dissolution: Add 50 mL of a suitable inert solvent, such as dichloromethane or nitromethane, and stir until the starting material is fully dissolved.

-

Cooling: Cool the flask in an ice-water bath to 0-5 °C.

-

Catalyst Addition: Slowly add concentrated sulfuric acid (20.0 mL) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Alkylation: After the addition of the acid catalyst, add 2-propanol (10.0 mL, 0.131 mol) dropwise over 20 minutes.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 100 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound.

Self-Validating System and Causality:

-

Choice of Catalyst: Concentrated sulfuric acid is a strong protic acid that can protonate 2-propanol to generate the isopropyl cation, the active electrophile in this Friedel-Crafts alkylation.[3]

-

Temperature Control: The initial cooling is crucial to control the exothermic nature of the reaction between the substrate and the strong acid, minimizing potential side reactions such as sulfonation or polymerization.

-

Stoichiometry: An excess of the alkylating agent (2-propanol) is used to drive the reaction towards the desired product.

-

Work-up: The aqueous work-up quenches the reaction and removes the acid catalyst. The bicarbonate wash is essential to neutralize any remaining acid and to separate the carboxylic acid product into the aqueous layer, from which it can be re-precipitated by acidification, aiding in purification.

Analytical Characterization (Predicted)

Predicted Spectroscopic Data:

| Spectroscopy | Key Peaks and Assignments |

| ¹H NMR | δ ~1.2 (d, 6H, -CH(CH₃)₂), δ ~3.3 (sept, 1H, -CH(CH₃)₂), δ ~3.9 (s, 3H, -OCH₃), δ ~4.0 (s, 3H, -OCH₃), δ ~6.5 (s, 1H, Ar-H), δ ~7.9 (s, 1H, Ar-H), δ ~11-12 (br s, 1H, -COOH) |

| ¹³C NMR | δ ~23 (2C), δ ~28 (1C), δ ~56 (1C), δ ~57 (1C), δ ~98 (1C), δ ~110 (1C), δ ~115 (1C), δ ~135 (1C), δ ~160 (1C), δ ~163 (1C), δ ~170 (1C) |

| IR (cm⁻¹) | ~2500-3300 (O-H stretch, broad), ~2960 (C-H stretch, alkyl), ~1680 (C=O stretch), ~1600, 1500 (C=C stretch, aromatic), ~1270, 1030 (C-O stretch, ether) |

| Mass Spec (EI) | Predicted M⁺ at m/z = 224. Expected fragments at m/z = 209 ([M-CH₃]⁺), 181 ([M-C₃H₇]⁺), 179 ([M-COOH]⁺) |

Application as a Natural Product Intermediate

While no total syntheses explicitly citing this compound have been identified, its structural features are present in several classes of natural products. This intermediate could serve as a valuable building block for the synthesis of analogues of these natural products, facilitating structure-activity relationship (SAR) studies.

Potential Natural Product Targets

Many natural products, particularly those of polyketide or shikimate origin, feature polysubstituted aromatic rings. The 2,4-dimethoxy-5-isopropylbenzoyl moiety could be a key component in the synthesis of analogues of:

-

Anthraquinones and Xanthones: These classes of natural products often possess complex substitution patterns on their aromatic rings.[7] The carboxylic acid group of our intermediate can be used to construct the quinone ring system through intramolecular Friedel-Crafts acylation or related cyclization strategies.

-

Stilbenes and Chalcones: The benzoic acid can be reduced to the corresponding aldehyde, which can then participate in Wittig or Claisen-Schmidt reactions to form stilbene or chalcone backbones, respectively. These compounds are known for their diverse biological activities.

-

Alkaloids: The carboxylic acid can be converted to an amide and then subjected to cyclization reactions, such as the Bischler-Napieralski or Pictet-Spengler reactions, to form heterocyclic systems found in many alkaloids.

Illustrative Synthetic Workflow

The following diagram illustrates a potential workflow for the utilization of this compound in the synthesis of a hypothetical anthraquinone analogue.

Caption: A potential synthetic workflow for an anthraquinone analogue.

Conclusion and Future Outlook

This compound represents an intriguing, albeit under-explored, intermediate in the vast landscape of organic synthesis. This guide has provided a scientifically sound, proposed pathway for its synthesis and has outlined its potential applications in the construction of complex, bioactive molecules. The lack of extensive literature on this specific compound should not be seen as a limitation, but rather as an opportunity for novel research. The methodologies and data presented herein provide a solid foundation for researchers to synthesize, characterize, and explore the utility of this versatile building block in their own drug discovery and natural product synthesis programs. As the demand for novel molecular scaffolds continues to grow, the exploration of such "niche" intermediates will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.

References

-

UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

-

ACS Publications. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 11.12: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

Allen. (n.d.). How is benzoic acid prepared from Friedel-Craft's reaction? Retrieved from [Link]

-

FooDB. (2010). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). Retrieved from [Link]

-

NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-